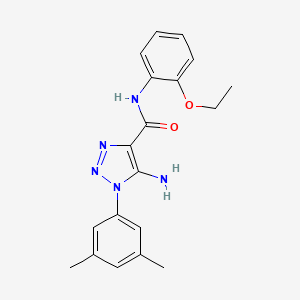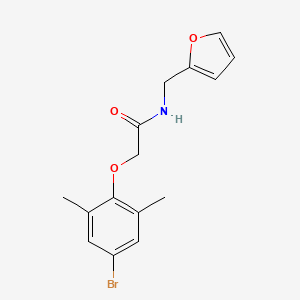
5-amino-1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives, including those similar to 5-amino-1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, often involves the cycloaddition reactions facilitated by catalysts such as ruthenium to achieve regiocontrolled outcomes. For example, ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give a protected version of triazole amino acids, which are precursors for the synthesis of triazole-containing compounds (Ferrini et al., 2015).
Molecular Structure Analysis
Structural analysis of triazole derivatives is crucial for understanding their chemical behavior and potential applications. X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine the crystal structure and optimize the molecular structure, providing insights into the dihedral angles and intermolecular interactions that define the compound's stability and reactivity (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole compounds, including 5-amino-1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, undergo various chemical reactions such as acylation, cyclization, and rearrangements like the Dimroth rearrangement. These reactions are fundamental for modifying the triazole core to explore new biological activities and synthesize compounds with desired chemical properties (Sutherland & Tennant, 1971).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystal structure, are determined through various analytical techniques, including X-ray crystallography. These properties are essential for understanding the compound's behavior in different environments and for its formulation in potential applications (Bektaş et al., 2010).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including reactivity, stability, and functional group transformations, are explored through synthetic routes and reaction mechanisms. These compounds exhibit a wide range of chemical behaviors, making them versatile synthons for the construction of various heterocyclic compounds with potential biological and pharmacological activities (Chen et al., 2004).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Triazole derivatives, such as those synthesized from various ester ethoxycarbonylhydrazones, have been explored for their antimicrobial properties. Some compounds within this category were found to exhibit moderate to good activities against test microorganisms (Bektaş et al., 2010).
Triazole-Based Scaffolds for Peptidomimetics
Research has shown the development of protocols for the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives. These compounds serve as suitable molecules for the preparation of collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This is significant for designing molecules with specific biological activities, including HSP90 inhibitors (Ferrini et al., 2015).
Synthesis of Heterocyclic Compounds
Another application involves the intramolecular cyclization of 5-amino-N-(2,2-dimethoxyethyl)-1H-1,2,3-triazole-4-carboxamides to yield derivatives such as 5-hydroxy[1,2,3]triazolo[4,5-e][1,4]diazepines, indicating the versatility of triazole derivatives in synthesizing a wide range of heterocyclic compounds (Kemskiy et al., 2018).
Designing Anticancer Agents
Functionalized amino acid derivatives, including those related to triazole structures, have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. These compounds offer a foundation for designing new anticancer agents, showing promise in ovarian and oral cancers (Kumar et al., 2009).
Anti-Influenza Virus Activity
Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized, displaying significant anti-influenza A virus (subtype H5N1) activity. This highlights the potential of triazole and pyrazole derivatives in the development of antiviral agents (Hebishy et al., 2020).
Cytotoxicity of Pyrazole Derivatives
The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their evaluation for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells demonstrate the therapeutic potential of these compounds in cancer treatment (Hassan et al., 2014).
Propriétés
IUPAC Name |
5-amino-1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-4-26-16-8-6-5-7-15(16)21-19(25)17-18(20)24(23-22-17)14-10-12(2)9-13(3)11-14/h5-11H,4,20H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMHYWGRWLTKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC(=C3)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5541543.png)
![methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B5541551.png)
![8-methoxy-3-[(4-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5541567.png)
![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5541574.png)
![5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5541582.png)
![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5541585.png)

![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5541593.png)

![3-(azetidin-1-ylsulfonyl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5541618.png)
![6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5541621.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5541629.png)
